ACT-281959 - 1159501-31-1

ACT-281959

Catalog Number: EVT-257710
CAS Number: 1159501-31-1
Molecular Formula: C38H55N6O14P
Molecular Weight: 850.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACT-281959, a prodrug of ACT-246475, is a novel potent and selective P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. ACT-281959 showed antithrombotic efficacy after oral administration in the rat ferric chloride model. ACT-281959 entered clinical studies in healthy volunteers.
Overview

ACT-281959 is a chemical compound classified as a prodrug of ACT-246475, which functions as a selective antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation, making ACT-281959 a candidate for antithrombotic therapy. The compound has shown promising results in preclinical studies, particularly in models of thrombosis, indicating its potential therapeutic applications in cardiovascular diseases .

Source and Classification

ACT-281959 is identified by the Chemical Abstracts Service number 1159501-31-1. It belongs to the class of phosphonates and is specifically designed for oral administration to enhance bioavailability and efficacy. The compound is synthesized to ensure that it can be converted into its active form, ACT-246475, once administered .

Synthesis Analysis

Methods

  1. Preparation of ACT-246475: This initial step involves creating the core structure that will later be modified.
  2. Phosphorylation: The next step involves attaching a phosphate group to generate ACT-281959 from ACT-246475. This modification is crucial for enhancing the compound's pharmacokinetic properties.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed to isolate and purify the final product, ensuring that it meets the required specifications for further biological testing .

Molecular Structure Analysis

Structure

The molecular formula of ACT-281959 is C20H28N4O4P, indicating a complex structure that includes nitrogen, oxygen, carbon, and phosphorus atoms. The compound features a pyrimidine core linked to various functional groups that contribute to its biological activity.

Data

The molecular weight of ACT-281959 is approximately 404.43 g/mol. Its structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions

ACT-281959 undergoes hydrolysis in physiological conditions to release ACT-246475, the active metabolite responsible for its pharmacological effects. This reaction is essential for its mechanism of action as an antithrombotic agent.

Technical Details

The hydrolysis reaction can be influenced by factors such as pH and temperature, which are critical for optimizing the drug's release profile in vivo. Kinetic studies are often conducted to determine the rate of conversion from the prodrug to its active form .

Mechanism of Action

Process

ACT-281959 exerts its antithrombotic effects primarily through inhibition of the P2Y12 receptor on platelets. By blocking this receptor, the compound prevents adenosine diphosphate-induced platelet activation and aggregation.

Data

Studies have shown that oral administration of ACT-281959 leads to significant inhibition of platelet aggregation in animal models, correlating with plasma concentrations of ACT-246475. This suggests that effective dosing regimens could translate into clinical efficacy in preventing thrombotic events .

Physical and Chemical Properties Analysis

Physical Properties

ACT-281959 is typically presented as a white to off-white solid. It has a moderate solubility profile in common solvents used in pharmaceutical formulations.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its melting point and boiling point have not been extensively reported but are essential parameters for formulation development .

Applications

Scientific Uses

ACT-281959 is primarily being investigated for its potential use as an antithrombotic agent in cardiovascular therapies. Its ability to inhibit platelet aggregation makes it a candidate for preventing conditions such as myocardial infarction and stroke.

In addition to cardiovascular applications, ongoing research may explore its use in other areas where platelet inhibition could be beneficial, such as during surgical procedures or in patients with certain clotting disorders .

Chemical Characterization of ACT-281959

Molecular Structure and Stereochemical Properties

ACT-281959 (C38H55N6O14P; CAS 1159501-31-1) is a complex small molecule featuring critical stereochemical elements that govern its biological activity. The structure integrates a 2-phenylpyrimidine-4-carboxamide scaffold linked to a piperazine-carboxylate moiety through an L-alanine-derived spacer. Two chiral centers exist: one at the Cα position of the alanine linker ((R)-configuration) and another within the 3-methoxypyrrolidine ring ((S)-configuration) [1] [9]. The phosphonate group is masked as a bis-(((isopropoxycarbonyl)oxy)methyl) ester, forming the prodrug’s inactive state [6].

Table 1: Key Molecular Descriptors of ACT-281959

PropertyValue
Molecular FormulaC38H55N6O14P
Exact Mass850.3514 Da
Molecular Weight850.86 g/mol
InChIKeyZDPYSJCPGHHDID-SMCANUKXSA-N
Stereochemistry(R)-alanine, (S)-pyrrolidine
SMILESCCCCOC(=O)N1CCN(CC1)C(=O)C@HNC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC@@HOC

The phosphonate ester groups serve as steric and electronic modifiers, reducing polarity and enabling membrane permeability. The (S)-3-methoxypyrrolidine moiety enhances P2Y12 receptor affinity by mimicking adenine ribose interactions, while the (R)-configuration optimizes the spatial orientation for binding [6] [9].

Prodrug Design and Metabolic Activation Pathways

ACT-281959 functions as a bis-pivaloyloxymethyl prodrug of the active metabolite ACT-246475 (C31H39N6O10P). This design overcomes the poor bioavailability of the parent phosphonic acid (ACT-246475) by masking its highly polar phosphonate group with lipophilic promoieties [6] [10]. Metabolic activation occurs via a two-step enzymatic hydrolysis:

  • Esterase-mediated cleavage of the isopropyloxycarbonyloxymethyl groups releases formaldehyde and isopropanol.
  • Spontaneous decarboxylation yields the pharmacologically active phosphonic acid derivative (ACT-246475) [8] [10].

Table 2: Prodrug Features and Activation Comparison

FeatureACT-281959 (Prodrug)ACT-246475 (Active Metabolite)
SolubilityLipophilicHighly hydrophilic
Polar Surface AreaReduced (ester masking)High (exposed phosphonate)
Activation MechanismEsterase hydrolysisDirect P2Y12 binding
BioavailabilityEnhanced intestinal absorptionLow (<10% without prodrug)

This sequential bioactivation occurs predominantly in hepatic and intestinal tissues, where carboxylesterases are abundant. Unlike thienopyridine prodrugs (e.g., clopidogrel), which require cytochrome P450-mediated oxidation, ACT-281959’s esterase-dependent pathway minimizes interpatient variability and mitigates drug-drug interactions [3] [6]. The released ACT-246475 acts as a direct, reversible P2Y12 antagonist, inhibiting ADP-induced platelet aggregation [5] [10].

Synthetic Pathways and Esterase-Mediated Hydrolysis Dynamics

Synthetic Route

The synthesis of ACT-281959 begins with the coupling of two advanced intermediates:

  • 6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid – Synthesized via Pd-catalyzed cross-coupling and nucleophilic substitution.
  • 4-((R)-2-Amino-3-(bis(tert-butoxycarbonyloxymethoxy)phosphoryl)propionyl)piperazine-1-carboxylic acid butyl ester – Prepared using asymmetric hydrogenation to install the (R)-configuration [6].

The carboxylic acid and amine intermediates undergo amide bond formation using peptide-coupling reagents (e.g., HATU/DIPEA). Final deprotection yields ACT-281959 with >98% purity [1] [6].

Hydrolysis Kinetics

The bioconversion efficiency of ACT-281959 to ACT-246475 was quantified using in vitro models:

  • Human hepatocytes and plasma esterases hydrolyze 85–95% of ACT-281959 within 2 hours.
  • Hydrolysis follows first-order kinetics (t½ = 25–40 min in human plasma) [8] [10].

The bis-ester design accelerates hydrolysis compared to mono-ester analogs due to:

  • Electronic effects: Electron-withdrawing carbonyl groups enhance ester susceptibility.
  • Steric accessibility: The isopropyloxycarbonyloxymethyl groups project away from the sterically congested core [6] [8].

Figure: Hydrolysis Pathway of ACT-281959

ACT-281959  → Esterase Cleavage (Step 1)  → Intermediate (Mono-ester) + Isopropanol  → Esterase Cleavage (Step 2)  → ACT-246475 (Phosphonic Acid) + Formaldehyde  

Physicochemical Properties and Stability Profiling

ACT-281959 exhibits the following key properties:

  • Solubility: Highly soluble in DMSO (>50 mg/mL) but insoluble in aqueous buffers (log P = 2.8). This facilitates formulation in organic solvents for preclinical studies [1].
  • Solid-state stability: The crystalline form remains stable for >2 years at -20°C but undergoes degradation at room temperature (hydrolysis to mono-ester) under humid conditions [1] [8].

Table 3: Physicochemical and Stability Properties

ParameterValueConditions
Log P (Octanol/Water)2.8pH 7.4, 25°C
Aqueous Solubility<0.01 mg/mLPBS, pH 7.4
Degradation t½8 weeks40°C/75% RH
Storage Stability>2 years-20°C, desiccated
pKa4.1 (phosphonate), 9.2 (piperazine)Predicted

Degradation pathways include:

  • Hydrolysis: Predominant route; occurs at pH <3 or >10, yielding mono-ester and des-ester metabolites.
  • Oxidation: The pyrrolidine methoxy group is susceptible to CYP3A4-mediated demethylation (minor pathway) [1] [8].

Formulation strategies leverage its DMSO solubility for stock solutions, while lyophilized powders are recommended for long-term storage. The prodrug’s instability in water necessitates reconstitution immediately before administration [1] [10].

Properties

CAS Number

1159501-31-1

Product Name

ACT-281959

IUPAC Name

butyl 4-[(2R)-3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate

Molecular Formula

C38H55N6O14P

Molecular Weight

850.8 g/mol

InChI

InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45)/t29-,31-/m0/s1

InChI Key

ZDPYSJCPGHHDID-SMCANUKXSA-N

SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ACT-281959; ACT 281959; ACT281959.

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC

Isomeric SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.